3-Chloro-4-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

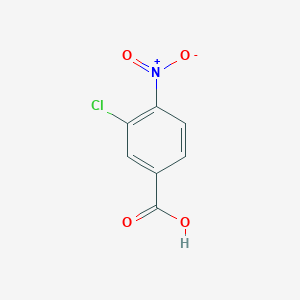

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPGGFYKIOBMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334502 | |

| Record name | 3-Chloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39608-47-4 | |

| Record name | 3-Chloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-nitrobenzoic acid, a halogenated nitroaromatic compound, is a versatile synthetic intermediate with significant applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and microbiological evaluation, and insights into its role in drug development and microbial degradation.

Core Properties of this compound

This compound is a light-yellow crystalline powder.[1] Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group on a benzene (B151609) ring, imparts it with unique reactivity, making it a valuable building block in organic synthesis.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 39608-47-4 | [2] |

| Molecular Formula | C₇H₄ClNO₄ | [2] |

| Molecular Weight | 201.56 g/mol | [2] |

| Appearance | Light yellow powder | |

| Melting Point | 178 - 180 °C | [3] |

| Solubility | Soluble in hot water and alcohols | [4] |

| IUPAC Name | This compound |

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of a chlorobenzoic acid precursor. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Synthesis via Nitration of p-Chlorobenzoic Acid

A common and effective method involves the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[3][6] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.

-

Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.[3]

-

Cooling: Cool the mixture to 0°C using an ice bath.[3]

-

Addition of Nitrating Mixture: Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.[3]

-

Reaction: After the addition is complete, raise the temperature to 37°C and stir the mixture for 10-14 hours.[3]

-

Isolation: Pour the reaction mixture over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate out of solution.[3]

-

Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.[3][4]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and potential new antimicrobial and antidiabetic agents.

Intermediate in the Synthesis of Nimesulide

Nimesulide, a selective COX-2 inhibitor, is a non-steroidal anti-inflammatory drug (NSAID).[7] While various synthetic routes exist, derivatives of this compound can be utilized in its multi-step synthesis. A generalized pathway often involves the reduction of the nitro group to an amine, followed by mesylation and subsequent reactions to yield the final product.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H4ClNO4 | CID 520953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 39608-47-4 | Benchchem [benchchem.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

physicochemical properties of 3-Chloro-4-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide provides a detailed overview of this compound (CAS No: 39608-47-4), a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1]

Core Physicochemical Properties

This compound is a light yellow powder.[1] Its structural and physical characteristics are foundational to its reactivity and utility in organic synthesis.

Data Summary

A compilation of the core quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | [2] |

| CAS Number | 39608-47-4 | [1][2] |

| Melting Point | 170-175 ºC | [1] |

| Appearance | Light yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.946 | [2] |

| Water Solubility (log10ws) | -2.87 mol/L | [2] |

| Boiling Point (Normal) | 731.52 K | [2] |

| Enthalpy of Fusion | 28.39 kJ/mol | [2] |

| Enthalpy of Vaporization | 79.18 kJ/mol | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for replicating and verifying data.

Synthesis of this compound from 3-Chloro-4-nitrotoluene (B1583895)

This protocol outlines a common laboratory-scale synthesis.[3]

-

Dissolution : Dissolve 3-chloro-4-nitrotoluene (1.2 g, 6.99 mmol) in a 30 mL solvent mixture of water and pyridine (B92270) (2:1 ratio).

-

Heating : Heat the mixture to 90 °C.

-

Oxidation : Add potassium permanganate (B83412) (5.2 g, 32.9 mmol) in four separate batches at 1.5-hour intervals while maintaining the temperature.

-

Continued Reaction : After the additions, continue heating the reaction mixture at 90 °C for 8 hours.

-

Additional Oxidation : Add another 2 g of potassium permanganate and stir the mixture overnight at the same temperature.

-

Final Oxidation : Add a final 2 g of potassium permanganate and continue stirring at 90 °C for one hour to ensure complete reaction.

-

Workup and Isolation : The product, this compound, is isolated from the reaction mixture through standard workup procedures such as filtration, acidification, and recrystallization.

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[4] A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress the melting point and broaden the range.[4]

-

Sample Preparation : A small amount of the dry, crystalline compound is introduced into a glass capillary tube, which is then sealed at one end.[4][5] The sample should occupy 1-2 mm at the bottom of the tube.[6]

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a heating bath (e.g., oil bath or a metal block apparatus like a Mel-Temp).[4]

-

Heating : The apparatus is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.[4][7] Constant stirring of the heating medium ensures a uniform temperature.[5]

-

Observation and Recording : The temperature at which the solid first begins to melt (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[4][7] The melting point is reported as the range T1-T2.

Caption: General workflow for melting point determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the behavior of the compound in different pH environments, which is particularly relevant in drug development.

-

Instrument Calibration : Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Sample Preparation : Prepare a sample solution of the carboxylic acid (e.g., 1mM).[8] The solution's ionic strength should be kept constant, for instance, by using 0.15 M potassium chloride.[8]

-

Titration Setup : Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode.[8] Purge the solution with nitrogen to remove dissolved gases.[8]

-

Acidification : Acidify the sample solution to a low pH (e.g., 1.8-2.0) using a standard acid like 0.1 M HCl.[8]

-

Titration : Titrate the acidic solution by adding a standard base (e.g., 0.1 M NaOH) in small, precise increments.[8]

-

Data Recording : Continuously monitor and record the pH after each addition of the titrant, allowing the reading to stabilize.[8]

-

Data Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the acid is half-neutralized.[8][9] For robust data, it is recommended to perform a minimum of three titrations.[8]

Spectral Data

Spectral analysis provides structural confirmation of the compound.

-

Mass Spectrometry (GC-MS) : The mass spectrum shows a top peak at m/z 201, corresponding to the molecular ion.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Data is available through the NIST Chemistry WebBook.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are available in public databases, providing detailed information about the carbon-hydrogen framework of the molecule.[10]

Applications in Research and Development

This compound is a versatile intermediate.[1] Its chlorinated and nitro functional groups allow for diverse chemical transformations, making it a valuable starting material for synthesizing more complex molecules.[1] This utility is particularly significant in the fields of medicinal chemistry for the development of targeted therapies and in materials science for creating advanced materials.[1] For example, derivatives have been explored for their potential as antimicrobial agents.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound | 39608-47-4 [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C7H4ClNO4 | CID 520953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 12. This compound | 39608-47-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-nitrobenzoic Acid from 3-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-4-nitrobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules, starting from 3-chlorobenzoic acid.[1] The core of this transformation lies in the electrophilic aromatic substitution, specifically the nitration of the benzene (B151609) ring. This document outlines the reaction principles, a detailed experimental protocol derived from analogous procedures, expected outcomes, and purification strategies.

Theoretical Background: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the nitration of 3-chlorobenzoic acid, typically using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring.

The regiochemical outcome of the reaction is dictated by the two substituents already present on the ring: the chloro group (-Cl) and the carboxylic acid group (-COOH).

-

Chloro Group (-Cl): An ortho-, para-director and a deactivating group.

-

Carboxylic Acid Group (-COOH): A meta-director and a strong deactivating group.

Considering the positions on the 3-chlorobenzoic acid ring, the directing effects are as follows:

-

Position 2: Ortho to -COOH, ortho to -Cl

-

Position 4: Ortho to -COOH, para to -Cl

-

Position 5: Meta to both -COOH and -Cl

-

Position 6: Ortho to -COOH, ortho to -Cl

The combined directing effects favor the substitution of the nitro group at the positions ortho and para to the chlorine atom and meta to the carboxylic acid group. This leads to the expected formation of two primary isomers: This compound and 3-chloro-6-nitrobenzoic acid . One source suggests that the major product is the one where the nitro group is substituted at the para position relative to the chlorine atom.[2] However, a Japanese patent detailing the nitration of 3-chlorobenzoic acid reported that under their specific conditions, the reaction yielded a mixture composed mainly of 6-nitro-3-chlorobenzoic acid (91.0%) and 2-nitro-3-chlorobenzoic acid (6.7%), with no mention of the 4-nitro isomer.[3] This highlights that the reaction conditions can significantly influence the isomer distribution, and separation of the desired product is a critical step.

Experimental Protocol: Nitration of 3-Chlorobenzoic Acid

The following is a generalized experimental protocol for the nitration of 3-chlorobenzoic acid, adapted from standard procedures for the nitration of benzoic acid and its derivatives.[4] Caution: This reaction uses highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times, and the procedure must be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Notes |

| 3-Chlorobenzoic Acid | 156.57 | >98% | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 95-98% | Catalyst and solvent |

| Concentrated Nitric Acid (HNO₃) | 63.01 | ~70% | Nitrating agent |

| Ice | - | - | For temperature control and work-up |

| Deionized Water | 18.02 | - | For washing |

Procedure

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3-chlorobenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 4-5 mL per gram of starting material).

-

Cooling: Cool the mixture in an ice-salt bath to between 0°C and 5°C with continuous stirring. It is crucial to maintain a low temperature throughout the addition of the nitrating mixture to control the exothermic reaction and potentially influence isomer distribution.[4]

-

Preparation of the Nitrating Mixture: In a separate beaker, cool a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-chlorobenzoic acid over a period of 30-60 minutes. The reaction temperature must be carefully monitored and maintained below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature (0-5°C) for an additional 1-2 hours to ensure the reaction goes to completion.[4]

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product, a mixture of nitro isomers, to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual acid.

-

Drying: Dry the crude product, a mixture of isomeric chloronitrobenzoic acids, in a desiccator or a vacuum oven at a low temperature.

Purification and Characterization

The crude product obtained is a mixture of isomers, primarily this compound and 3-chloro-6-nitrobenzoic acid. The separation of these positional isomers is challenging due to their similar chemical and physical properties.[5]

Purification Strategy

Fractional Crystallization: This technique can be employed to separate the isomers based on differences in their solubility in a particular solvent system. A systematic trial of different solvents (e.g., ethanol, methanol, acetic acid, or mixtures with water) is required to find conditions where one isomer crystallizes preferentially.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| Appearance | Light yellow powder |

| Melting Point | 170-175 °C |

| Purity (Typical) | ≥ 98% (HPLC) |

Spectroscopic data would be required for full characterization, including ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References

- 1. casabonotto.fondazionebonotto.org [casabonotto.fondazionebonotto.org]

- 2. homework.study.com [homework.study.com]

- 3. JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]

IUPAC name and structure of 3-Chloro-4-nitrobenzoic acid

An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid

Introduction

This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a carboxylic acid, a chloro group, and a nitro group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications relevant to researchers and professionals in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3]

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-4-nitrobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical formulation, and materials science. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a logical workflow for such studies.

Core Data Presentation: Solubility of this compound

While extensive quantitative data for the solubility of this compound in a wide range of organic solvents remains dispersed in scientific literature, a key study by Stovall et al. provides crucial experimental mole fraction solubilities at 298.15 K.[1] The Abraham solvation parameter model has been effectively used to correlate the experimental solubility data for 4-chloro-3-nitrobenzoic acid, indicating a strong theoretical framework for understanding its solution behavior.[1]

For the isomeric compound, 4-chloro-3-nitrobenzoic acid, it is noted to be soluble in organic solvents such as ethanol (B145695) and acetone.[2] Although not the primary subject of this guide, this information on a closely related isomer provides a useful reference point.

Table 1: Experimental Mole Fraction Solubility of this compound in Various Organic Solvents at 298.15 K

| Organic Solvent | Mole Fraction (x) |

| Data Not Available in Search | Data Not Available in Search |

| Note: While the existence of this data is confirmed, the specific values were not accessible in the full-text literature. |

Experimental Protocols

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemistry. The following protocols outline common and reliable methods for obtaining accurate solubility data for compounds such as this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.[3]

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container, such as a conical flask.[3]

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed.[3] The constancy of the solute's concentration in solution over time is a key indicator that equilibrium has been achieved.[3]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Sample Collection: A known mass or volume of the clear, saturated filtrate is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the collected sample, typically using a rotary evaporator or by heating in an oven at a temperature below the decomposition point of the solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent, molarity, or mole fraction.

Diagram 1: General Experimental Workflow for Gravimetric Solubility Determination

A flowchart illustrating the key steps in the gravimetric determination of solubility.

UV/Vis Spectrophotometric Method

The UV/Vis spectrophotometric method is another common technique for solubility determination, particularly suitable for compounds that absorb ultraviolet or visible light.[4] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[4]

Detailed Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent.

-

The UV/Vis spectrum of each standard solution is recorded to determine the wavelength of maximum absorbance (λmax).

-

The absorbance of each standard solution at λmax is measured.

-

A calibration curve is constructed by plotting absorbance versus concentration.

-

-

Preparation of Saturated Solution: A saturated solution is prepared and allowed to equilibrate as described in the gravimetric method.

-

Sample Preparation: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the saturated solution is calculated by taking into account the dilution factor.

Diagram 2: Logical Relationship in UV/Vis Spectrophotometric Solubility Measurement

The relationship between calibration and measurement to determine solubility via UV/Vis spectrophotometry.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its determination. While specific quantitative data from the primary literature was not fully accessible, the importance of such data for various scientific and industrial applications is evident. The provided methodologies offer a solid foundation for researchers to conduct their own solubility studies and contribute to the growing body of knowledge on this important chemical compound.

References

electrophilic aromatic substitution on 3-Chloro-4-nitrobenzoic acid

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 3-Chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] However, its utility as a substrate for further electrophilic aromatic substitution (EAS) is severely limited by the electronic properties of its substituents. This technical guide provides a comprehensive analysis of the factors governing EAS on this molecule, predicts the regiochemical outcome based on established principles of physical organic chemistry, and discusses the significant challenges to its practical application. Alternative synthetic strategies are proposed for professionals seeking to further functionalize this or structurally related scaffolds.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity of a benzene (B151609) derivative in electrophilic aromatic substitution is governed by the electronic nature of the substituents attached to the ring. Substituents can be broadly classified as activating (increasing the reaction rate relative to benzene) or deactivating (decreasing the reaction rate).[4] The substituents on this compound are all deactivating, making the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles.

Table 1: Summary of Substituent Effects

| Substituent | Position on Ring | Classification | Directing Effect | Mechanism of Effect |

| -COOH (Carboxyl) | 1 | Strongly Deactivating | meta | Inductively and resonantly electron-withdrawing.[5][6] |

| -Cl (Chloro) | 3 | Deactivating | ortho, para | Inductively electron-withdrawing, but resonantly electron-donating via lone pairs.[7] |

| -NO₂ (Nitro) | 4 | Strongly Deactivating | meta | Inductively and resonantly electron-withdrawing.[6][8] |

The cumulative effect of two strongly deactivating groups (-COOH, -NO₂) and one deactivating group (-Cl) renders the this compound ring extremely electron-deficient and therefore highly resistant to electrophilic attack.

Predicted Regioselectivity in Electrophilic Attack

To predict the position of substitution, one must consider the directing influence of each group on the remaining open positions on the ring: C-2, C-5, and C-6.

-

Carboxylic Acid (-COOH at C-1): As a meta-director, it directs incoming electrophiles to C-3 (blocked) and C-5.

-

Chloro group (-Cl at C-3): As an ortho, para-director, it directs to C-2, C-4 (blocked), and C-6.

-

Nitro group (-NO₂ at C-4): As a meta-director, it directs to C-2 and C-6.

The directing effects are summarized below:

-

Position C-2: Favored by the -Cl group (ortho) and the -NO₂ group (meta).

-

Position C-5: Favored by the -COOH group (meta).

-

Position C-6: Favored by the -Cl group (ortho) and the -NO₂ group (meta).

There is a consensus of directing effects toward positions C-2 and C-6 from both the chloro and nitro groups. The carboxylic acid group directs towards C-5. In situations with competing directing effects, the most powerfully activating group typically governs the outcome.[9] However, in this case, all groups are deactivating. The chloro group, while deactivating overall, can stabilize the cationic intermediate (arenium ion) at the ortho and para positions via resonance donation from its lone pairs, a capability the -NO₂ and -COOH groups lack. This stabilization makes attack at the positions ortho to the chlorine (C-2 and C-6) the most likely, albeit still highly unfavorable, outcomes. Between C-2 and C-6, steric hindrance from the adjacent carboxylic acid group at C-1 would likely disfavor attack at C-2.

Caption: Directing influences of substituents on this compound.

Reaction Viability and Experimental Considerations

Direct electrophilic aromatic substitution on this compound is generally considered synthetically unviable. The extreme deactivation of the ring means that forcing a reaction would require exceptionally harsh conditions, such as:

-

High Temperatures: To overcome the large activation energy barrier.

-

Strongly Acidic Media: Using potent Lewis acids or superacids.

-

Highly Reactive Electrophiles: Forcing the generation of a high concentration of the active electrophile.

Such conditions often lead to low yields, decomposition of the starting material, and a lack of selectivity, making the reaction impractical for most applications, especially in drug development where purity and predictability are paramount. For instance, Friedel-Crafts reactions are known to fail on rings substituted with strongly deactivating groups like -NO₂.[10]

Alternative Synthetic Strategies

Given the challenges of direct EAS, a medicinal or process chemist would pivot to alternative strategies. The optimal approach depends on the desired final product.

Functional Group Interconversion Prior to EAS

A common strategy is to modify an existing deactivating group into an activating one. The most powerful transformation in this context is the reduction of the nitro group to an amine.

-

Reduction of Nitro Group: The -NO₂ group can be reduced to a strongly activating, ortho, para-directing amino (-NH₂) group using reagents like H₂/Pd, Sn/HCl, or Fe/HCl.[7]

-

Electrophilic Aromatic Substitution: The resulting 4-amino-3-chlorobenzoic acid is now highly activated, and subsequent EAS reactions (e.g., halogenation, nitration) would proceed readily. The powerful ortho, para-directing -NH₂ group would direct incoming electrophiles to the C-2 and C-6 positions.

-

Amine Protection/Modification: If necessary, the amine can be protected (e.g., as an acetamide) to moderate its activating strength and prevent side reactions before being deprotected or modified in a later step.

Friedel-Crafts Acylation via Acyl Chloride

While Friedel-Crafts reactions on the free acid are not feasible, the carboxylic acid can be converted to a more reactive acyl chloride. This derivative can then be used in a Friedel-Crafts acylation reaction with another aromatic compound.

-

Acyl Chloride Formation: React this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-chloro-4-nitrobenzoyl chloride.[7][11]

-

Friedel-Crafts Acylation: The resulting acyl chloride is a potent electrophile that can react with a separate, often more activated, aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a diaryl ketone.[11][12]

Caption: Decision workflow for synthetic approaches involving the title compound.

Illustrative Experimental Protocol (By Analogy)

No specific experimental protocols for the electrophilic aromatic substitution on this compound are readily found in the scientific literature due to the aforementioned viability issues. However, the following protocol for the nitration of p-chlorobenzoic acid, a less deactivated substrate, illustrates the typical conditions required for such transformations.[13]

Illustrative Protocol: Nitration of 4-Chlorobenzoic Acid [13]

-

Reaction Setup: To a 2-liter, 3-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer, add 680 ml of concentrated sulfuric acid (H₂SO₄).

-

Addition of Substrate: Cool the sulfuric acid to 0°C using an ice bath and slowly add 400 g of p-chlorobenzoic acid while stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by combining 216 ml of concentrated nitric acid (HNO₃) and 216 ml of concentrated sulfuric acid (H₂SO₄).

-

Nitration: Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.

-

Reaction Completion: After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.

-

Workup: Pour the reaction mixture slowly over a large volume of crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate out of the solution.

-

Isolation: Filter the solid product, wash with cold water, and dry. The material is often of sufficient purity for subsequent steps without further purification.

Disclaimer: This protocol is for a related but significantly more reactive substrate and serves only to illustrate the general methodology. Applying these conditions to this compound would likely result in no reaction or decomposition.

Conclusion

While this compound is a valuable synthetic intermediate, it is a highly unsuitable substrate for direct electrophilic aromatic substitution. The powerful electron-withdrawing nature of the nitro and carboxyl substituents, compounded by the inductive effect of the chloro group, deactivates the aromatic ring to such an extent that standard EAS reactions are not feasible. A theoretical analysis predicts that if a reaction were to occur, substitution at the C-6 position would be the most probable outcome. For drug development professionals and synthetic chemists, the recommended course of action is to pursue alternative strategies, such as functional group interconversion (e.g., reduction of the nitro group) to activate the ring, or to utilize the molecule as an electrophilic component in Friedel-Crafts acylation reactions after conversion to its acyl chloride. These approaches offer more reliable, higher-yielding, and predictable pathways to novel, complex molecules.

References

- 1. abdn.ac.uk [abdn.ac.uk]

- 2. casabonotto.fondazionebonotto.org [casabonotto.fondazionebonotto.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 6. stmarys-ca.edu [stmarys-ca.edu]

- 7. This compound | 39608-47-4 | Benchchem [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]

- 12. US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

3-Chloro-4-nitrobenzoic acid material safety data sheet (MSDS) highlights

An In-depth Technical Guide for Laboratory Professionals

This guide provides a comprehensive overview of the key safety and handling information for 3-Chloro-4-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and essential safety protocols, presenting quantitative data in structured tables and illustrating critical procedures with clear diagrams.

Chemical Identification

Proper identification is the first step in ensuring safe handling. This compound is a light yellow powder utilized as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 4-Nitro-3-chloro benzoic acid | Chem-Impex[1] |

| CAS Number | 39608-47-4 | Chem-Impex, PubChem[1][2] |

| Molecular Formula | C₇H₄ClNO₄ | Chem-Impex, PubChem[1][2] |

| Molecular Weight | 201.56 g/mol | Cheméo, PubChem[2][3] |

| InChIKey | TZPGGFYKIOBMCN-UHFFFAOYSA-N | Cheméo, PubChem[2][3] |

| PubChem CID | 520953 | Chem-Impex[1] |

| EC Number | 630-043-6 | PubChem[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe storage, handling, and use in experimental settings.

| Property | Value | Method/Source |

| Appearance | Light yellow powder | Chem-Impex[1] |

| Melting Point | 170-175 ºC | Chem-Impex[1] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

| Octanol/Water Partition Coefficient (logP) | 1.946 | Crippen Method[3] |

| Water Solubility (log10ws) | -2.87 mol/L | Crippen Method[3] |

| Normal Boiling Point (tb) | 731.52 K | Joback Method[3] |

| Enthalpy of Fusion (hfus) | 28.39 kJ/mol | Joback Method[3] |

| Enthalpy of Vaporization (hvap) | 79.18 kJ/mol | Joback Method[3] |

| Critical Pressure (pc) | 4697.74 kPa | Joback Method[3] |

| Critical Temperature (tc) | 968.96 K | Joback Method[3] |

Hazard Identification and GHS Classification

This compound is classified with several hazards under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity.[2][4]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |

Note: Percentages in the source indicate the prevalence of that classification from different notifiers.[2]

Caption: Logical workflow from hazard identification to PPE and emergency response.

Experimental and Safety Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.[6]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse mouth and drink plenty of water.[7] Seek immediate medical assistance.[7]

Caption: Decision tree for first aid procedures following exposure.

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[5]

-

Specific Hazards: During combustion, the substance may emit irritant fumes and hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE).[5][6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed.[6] Recommended storage temperature is between 0-8°C.[1] Store locked up.[5]

-

Spill Response: Evacuate personnel to safe areas.[5] Use personal protective equipment.[5] Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[7] Prevent further leakage or spillage if safe to do so, and keep the product away from drains or water courses.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5][6]

Synthesis Protocol Example

While not part of a standard MSDS, understanding the compound's origin can be relevant. A cited synthesis method involves the oxidation of 3-chloro-4-nitrotoluene (B1583895).

-

Procedure: 3-chloro-4-nitrotoluene is dissolved in a water and pyridine (B92270) solvent mixture. The solution is heated, and potassium permanganate (B83412) is added in batches over several hours. The reaction is monitored and driven to completion with additional oxidant. After the reaction, solids are filtered off, and the filtrate is acidified. The product, this compound, is then extracted using ethyl acetate (B1210297) and isolated as a light yellow solid.[8]

Caption: Simplified workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClNO4 | CID 520953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. chemical-label.com [chemical-label.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 39608-47-4 [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-4-nitrobenzoic Acid: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Chloro-4-nitrobenzoic acid, a pivotal chemical intermediate in the pharmaceutical, agrochemical, and dye industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols, physicochemical properties, and its role in various scientific domains.

Historical Perspective and Discovery

While the precise moment of discovery and the individual credited with the first synthesis of this compound are not definitively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in organic chemistry during the late 19th and early 20th centuries. This era was marked by extensive exploration of electrophilic aromatic substitution reactions, particularly the nitration of halogenated benzoic acids. Early research by chemists such as Hübner and Biederman in 1868, and later work by Holleman and Bruyn in 1901, laid the foundational understanding of how substituents on a benzene (B151609) ring direct incoming electrophiles.[1] The synthesis of various isomers of chloro-nitrobenzoic acid, including the 3-chloro-4-nitro variant, was a logical progression of this systematic investigation into the reactivity of substituted aromatic compounds. The development of robust nitration techniques, primarily using mixed acids (a combination of nitric and sulfuric acids), enabled the reliable production of these compounds, paving the way for their use as versatile synthetic intermediates.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

| Property | Value | Unit |

| Molecular Formula | C₇H₄ClNO₄ | |

| Molecular Weight | 201.56 | g/mol |

| Melting Point | 178 - 182 | °C |

| Boiling Point (predicted) | 371.6 ± 27.0 | °C |

| Density (predicted) | 1.64 | g/cm³ |

| pKa (predicted) | 3.35 ± 0.10 | |

| Water Solubility | 342.7 | mg/L |

| LogP (Octanol/Water Partition Coefficient) | 1.946 |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the nitration of p-chlorobenzoic acid and the oxidation of 4-chloro-3-nitrotoluene (B146361). Both methods are widely used and offer high yields.

Synthesis via Nitration of p-Chlorobenzoic Acid

This is the most common laboratory and industrial method for preparing this compound. The chloro and carboxylic acid groups on the starting material direct the incoming nitro group to the desired position on the aromatic ring.

-

Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid. Add this mixture dropwise to the stirred p-chlorobenzoic acid solution, maintaining the reaction temperature between 10°C and 25°C.

-

Reaction: After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.

-

Isolation: Pour the reaction mixture over crushed ice. The product will precipitate out of the solution.

-

Purification: Filter the crude product and wash it with cold water. The product can be further purified by recrystallization from ethanol (B145695). The expected yield is approximately 98.7%, with a melting point of 178-180°C.[2]

Synthesis via Oxidation of 4-Chloro-3-nitrotoluene

An alternative route involves the oxidation of the methyl group of 4-chloro-3-nitrotoluene to a carboxylic acid. This method is also efficient and provides high yields of the desired product.

-

Reaction Setup: In a suitable reaction vessel, dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in a mixture of 400 ml of ethanol and 200 ml of water.

-

Addition of Oxidizing Agent: Add 77.0 g (0.49 mol) of potassium permanganate (B83412) to the solution.

-

Reaction: Stir the mixture at 30°C for 1 hour.

-

Workup: Filter the reaction mixture to remove manganese dioxide. Remove the organic solvent from the filtrate under reduced pressure.

-

Isolation and Purification: Add water to the residue and heat to dissolve. Cool the solution to below 0°C to induce recrystallization. Filter the light yellow crystalline powder to obtain 4-Chloro-3-nitrobenzoic acid. The expected yield is approximately 91%.[3]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, with its applications spanning several key areas of research and industrial development.

Pharmaceutical and Agrochemical Intermediate

The compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4] The presence of the chloro, nitro, and carboxylic acid functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures with desired biological activities. For instance, it is a key raw material for the synthesis of the BRAF inhibitor Dabrafenib.[3]

Dye Manufacturing

Historically and currently, nitroaromatic compounds are fundamental in the synthesis of various dyes. This compound can be chemically transformed to produce a spectrum of colors for textiles and other materials.

Research in Medicinal Chemistry

Derivatives of this compound are actively being investigated for their therapeutic potential. For example, some derivatives have shown promise as antimicrobial agents. The nitroaromatic scaffold is a known pharmacophore in various antimicrobial drugs, and modifications of the this compound core structure can lead to the development of novel antibacterial and antifungal compounds.

Biodegradation Pathway

While there is limited information on specific signaling pathways in humans directly involving this compound, the metabolism of related chloro-nitroaromatic compounds has been studied in microorganisms. These biodegradation pathways are crucial for understanding the environmental fate of such compounds. The following diagram illustrates a plausible aerobic biodegradation pathway for a related compound, 2-chloro-4-nitroaniline, which shares key structural features. This pathway involves initial oxidation and subsequent ring cleavage.

Caption: A generalized aerobic biodegradation pathway for chloro-nitroaromatic compounds.

Experimental Workflows

The synthesis and characterization of this compound follow a logical workflow to ensure the desired product is obtained with high purity.

Caption: Workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-4-nitrobenzoic Acid as a Versatile Starting Material for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitrobenzoic acid is a readily available and versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its strategic placement of chloro, nitro, and carboxylic acid functional groups allows for sequential and regioselective transformations, making it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry, such as benzimidazoles, benzothiazoles, benzoxazoles, and quinazolinones. These heterocyclic cores are present in numerous FDA-approved drugs and biologically active compounds, highlighting the importance of efficient synthetic routes to access novel derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds starting from this compound. The protocols are based on established literature procedures and are designed to be a practical guide for researchers in drug discovery and development.

Key Synthetic Transformations

The synthetic utility of this compound hinges on a few key chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, typically using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is crucial for introducing a nucleophilic center required for subsequent cyclization reactions.

-

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The electron-withdrawing nature of the adjacent nitro and carboxylic acid groups activates the chloro substituent towards nucleophilic attack. This allows for the introduction of various functionalities, such as amino, thio, or hydroxyl groups, which are essential for forming the desired heterocyclic ring.

-

Cyclization Reactions: Following the introduction of the necessary functional groups, intramolecular cyclization reactions, often promoted by acid or base catalysis or dehydrating agents, lead to the formation of the final heterocyclic products.

Synthesis of Benzimidazoles

The synthesis of benzimidazole (B57391) derivatives from this compound first requires the formation of a 1,2-diaminobenzene intermediate. This is achieved through the reduction of the nitro group and a subsequent nucleophilic substitution of the chloro group with an amine.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole-5-carboxylic Acids

Step 1: Synthesis of 3-Chloro-4-aminobenzoic Acid

A common and effective method for the reduction of the nitro group is the use of tin(II) chloride in an acidic medium.

-

Reaction Scheme:

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (B145695).

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-4-aminobenzoic acid.

-

Step 2: Synthesis of 3,4-Diaminobenzoic Acid

The chloro group in 3-chloro-4-aminobenzoic acid can be displaced by an amino group using a copper-catalyzed amination reaction.

-

Reaction Scheme:

-

Procedure:

-

To a sealed tube, add 3-chloro-4-aminobenzoic acid (1.0 eq), an amine source (e.g., aqueous ammonia (B1221849) or a primary amine, excess), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., L-proline, 20 mol%) in a suitable solvent like DMSO.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Cool the reaction mixture, dilute with water, and acidify with acetic acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3,4-diaminobenzoic acid.

-

Step 3: Cyclization to form Benzimidazole-5-carboxylic Acid

The 3,4-diaminobenzoic acid can be cyclized with various reagents to introduce different substituents at the 2-position of the benzimidazole ring. The Phillips-Ladenburg reaction, involving condensation with a carboxylic acid under acidic conditions, is a common method.[1]

-

Reaction Scheme:

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 eq) and a carboxylic acid (R-COOH, 1.1 eq) in a high-boiling solvent such as polyphosphoric acid (PPA) or 4M HCl.

-

Heat the reaction mixture at 150-180 °C for 4-6 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole-5-carboxylic acid.

-

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 3-Chloro-4-aminobenzoic Acid | SnCl2·2H2O, HCl, Ethanol, Reflux | 85-95 | General Procedure |

| 2 | 3,4-Diaminobenzoic Acid | Aq. NH3, CuI, L-proline, DMSO, 110 °C | 70-80 | Adapted from literature |

| 3 | 2-Aryl-benzimidazole-5-carboxylic Acid | Aryl carboxylic acid, PPA, 160 °C | 60-75 | [2] |

Mandatory Visualization dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="this compound", fillcolor="#F1F3F4"]; intermediate1 [label="3-Chloro-4-aminobenzoic acid", fillcolor="#F1F3F4"]; intermediate2 [label="3,4-Diaminobenzoic acid", fillcolor="#F1F3F4"]; product [label="2-Substituted\nBenzimidazole-5-carboxylic Acid", fillcolor="#FFFFFF", shape=Mdiamond, fontcolor="#202124"];

// Edges start -> intermediate1 [label="Nitro Reduction\n(e.g., SnCl2/HCl)"]; intermediate1 -> intermediate2 [label="Amination\n(e.g., NH3, CuI)"]; intermediate2 -> product [label="Cyclization\n(e.g., R-COOH, PPA)"]; }

Caption: Synthetic pathway to Benzimidazoles.

Synthesis of Benzothiazoles

The synthesis of benzothiazole (B30560) derivatives from this compound requires the formation of a 2-amino-3-mercaptobenzoic acid intermediate. This involves the reduction of the nitro group and the substitution of the chloro group with a thiol group.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids

Step 1: Synthesis of 3-Chloro-4-aminobenzoic Acid

Follow the protocol described in the benzimidazole synthesis section.

Step 2: Synthesis of 4-Amino-3-mercaptobenzoic Acid

The chloro group can be substituted with a thiol group via reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085).

-

Reaction Scheme:

-

Procedure:

-

In a sealed tube, dissolve 3-chloro-4-aminobenzoic acid (1.0 eq) in a polar aprotic solvent like DMF.

-

Add sodium hydrosulfide (NaSH, 2.0-3.0 eq).

-

Heat the reaction mixture at 100-130 °C for 8-12 hours.

-

Cool the reaction, pour into water, and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4-amino-3-mercaptobenzoic acid.

-

Step 3: Cyclization to form Benzothiazole-6-carboxylic Acid

The 4-amino-3-mercaptobenzoic acid can be cyclized with various electrophiles to form the benzothiazole ring. A common method is the reaction with an aldehyde in the presence of an oxidizing agent.

-

Reaction Scheme:

-

Procedure:

-

Suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) and an aldehyde (R-CHO, 1.1 eq) in a solvent such as ethanol or DMSO.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a mild oxidizing agent (e.g., air, DDQ).

-

Heat the mixture at reflux for 6-10 hours.

-

Cool the reaction, and if a precipitate forms, filter and wash it with a cold solvent.

-

If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the 2-substituted benzothiazole-6-carboxylic acid.

-

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 3-Chloro-4-aminobenzoic Acid | SnCl2·2H2O, HCl, Ethanol, Reflux | 85-95 | General Procedure |

| 2 | 4-Amino-3-mercaptobenzoic Acid | NaSH, DMF, 120 °C | 65-75 | Adapted from literature |

| 3 | 2-Aryl-benzothiazole-6-carboxylic Acid | Aryl aldehyde, p-TSA, Ethanol, Reflux | 70-85 | General Procedure |

Mandatory Visualization dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="this compound", fillcolor="#F1F3F4"]; intermediate1 [label="3-Chloro-4-aminobenzoic acid", fillcolor="#F1F3F4"]; intermediate2 [label="4-Amino-3-mercaptobenzoic acid", fillcolor="#F1F3F4"]; product [label="2-Substituted\nBenzothiazole-6-carboxylic Acid", fillcolor="#FFFFFF", shape=Mdiamond, fontcolor="#202124"];

// Edges start -> intermediate1 [label="Nitro Reduction\n(e.g., SnCl2/HCl)"]; intermediate1 -> intermediate2 [label="Thiolation\n(e.g., NaSH)"]; intermediate2 -> product [label="Cyclization\n(e.g., R-CHO, p-TSA)"]; }

Caption: Synthetic pathway to Benzothiazoles.

Synthesis of Benzoxazoles

The synthesis of benzoxazole (B165842) derivatives from this compound necessitates the formation of a 2-amino-3-hydroxybenzoic acid intermediate. This involves the reduction of the nitro group and the substitution of the chloro group with a hydroxyl group.

Experimental Protocol: Synthesis of 2-Substituted Benzoxazole-6-carboxylic Acids

Step 1: Synthesis of 3-Chloro-4-aminobenzoic Acid

Follow the protocol described in the benzimidazole synthesis section.

Step 2: Synthesis of 4-Amino-3-hydroxybenzoic Acid

The chloro group can be displaced by a hydroxyl group through a nucleophilic aromatic substitution reaction with a hydroxide (B78521) source.

-

Reaction Scheme:

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 3-chloro-4-aminobenzoic acid (1.0 eq) in an aqueous solution of a strong base (e.g., NaOH or KOH, 3.0-4.0 eq).

-

Heat the mixture at 150-180 °C for 12-24 hours.

-

Cool the reaction vessel, and carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4-amino-3-hydroxybenzoic acid.

-

Step 3: Cyclization to form Benzoxazole-6-carboxylic Acid

The 4-amino-3-hydroxybenzoic acid can be cyclized with various reagents, such as carboxylic acids or their derivatives, to form the benzoxazole ring.

-

Reaction Scheme:

-

Procedure:

-

Mix 4-amino-3-hydroxybenzoic acid (1.0 eq) with a carboxylic acid (R-COOH, 1.1 eq) or an acid chloride (R-COCl, 1.1 eq).

-

Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the reaction mixture at 120-160 °C for 4-8 hours.

-

Cool the reaction, and pour it into a mixture of ice and water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure 2-substituted benzoxazole-6-carboxylic acid.

-

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 3-Chloro-4-aminobenzoic Acid | SnCl2·2H2O, HCl, Ethanol, Reflux | 85-95 | General Procedure |

| 2 | 4-Amino-3-hydroxybenzoic Acid | NaOH (aq), 160 °C, High Pressure | 60-70 | Adapted from literature |

| 3 | 2-Aryl-benzoxazole-6-carboxylic Acid | Aryl carboxylic acid, PPA, 140 °C | 75-85 | General Procedure |

Mandatory Visualization dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="this compound", fillcolor="#F1F3F4"]; intermediate1 [label="3-Chloro-4-aminobenzoic acid", fillcolor="#F1F3F4"]; intermediate2 [label="4-Amino-3-hydroxybenzoic acid", fillcolor="#F1F3F4"]; product [label="2-Substituted\nBenzoxazole-6-carboxylic Acid", fillcolor="#FFFFFF", shape=Mdiamond, fontcolor="#202124"];

// Edges start -> intermediate1 [label="Nitro Reduction\n(e.g., SnCl2/HCl)"]; intermediate1 -> intermediate2 [label="Hydroxylation\n(e.g., NaOH, heat)"]; intermediate2 -> product [label="Cyclization\n(e.g., R-COOH, PPA)"]; }

Caption: Synthetic pathway to Benzoxazoles.

Synthesis of Quinazolinones

The synthesis of quinazolinone derivatives from this compound involves amination followed by reduction of the nitro group to yield an anthranilic acid derivative, which is then cyclized.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one-6-carboxylic Acids

Step 1: Synthesis of 3-(Alkyl/Aryl)amino-4-nitrobenzoic Acid

A nucleophilic aromatic substitution reaction is used to introduce an amino substituent at the 3-position.

-

Reaction Scheme:

-

Procedure:

-

Dissolve this compound (1.0 eq) and a primary amine (R-NH2, 1.2 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add a base, such as potassium carbonate (K2CO3, 2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 6-12 hours.

-

Cool the reaction, pour into water, and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the 3-(alkyl/aryl)amino-4-nitrobenzoic acid.

-

Step 2: Synthesis of 4-Amino-3-(alkyl/aryl)aminobenzoic Acid

The nitro group is then reduced to an amine.

-

Procedure: Follow the protocol for the reduction of the nitro group described in the benzimidazole synthesis section, using the product from Step 1 as the starting material.

Step 3: Cyclization to form Quinazolin-4(3H)-one-6-carboxylic Acid

The resulting anthranilic acid derivative can be cyclized with an acid chloride or anhydride (B1165640) to form the quinazolinone ring.

-

Reaction Scheme:

-

Procedure:

-

Suspend 4-amino-3-(alkyl/aryl)aminobenzoic acid (1.0 eq) in a solvent like pyridine (B92270) or toluene.

-

Add an acid chloride (R'-COCl, 1.1 eq) or anhydride ((R'CO)2O, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitate by filtration, wash with a dilute acid solution and then water.

-

Recrystallize from a suitable solvent to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one-6-carboxylic acid.

-

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 3-(Alkyl/Aryl)amino-4-nitrobenzoic Acid | R-NH2, K2CO3, DMF, 90 °C | 80-90 | General Procedure |

| 2 | 4-Amino-3-(alkyl/aryl)aminobenzoic Acid | SnCl2·2H2O, HCl, Ethanol, Reflux | 85-95 | General Procedure |

| 3 | 2,3-Disubstituted Quinazolin-4(3H)-one-6-carboxylic Acid | R'-COCl, Pyridine, Reflux | 70-85 | General Procedure |

Mandatory Visualization dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="this compound", fillcolor="#F1F3F4"]; intermediate1 [label="3-(Alkyl/Aryl)amino-\n4-nitrobenzoic Acid", fillcolor="#F1F3F4"]; intermediate2 [label="4-Amino-3-(alkyl/aryl)amino-\nbenzoic Acid", fillcolor="#F1F3F4"]; product [label="2,3-Disubstituted Quinazolin-4(3H)-one\n-6-carboxylic Acid", fillcolor="#FFFFFF", shape=Mdiamond, fontcolor="#202124"];

// Edges start -> intermediate1 [label="Amination\n(e.g., R-NH2, K2CO3)"]; intermediate1 -> intermediate2 [label="Nitro Reduction\n(e.g., SnCl2/HCl)"]; intermediate2 -> product [label="Cyclization\n(e.g., R'-COCl)"]; }

Caption: Synthetic pathway to Quinazolinones.

Conclusion

This compound serves as an excellent and cost-effective starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of benzimidazoles, benzothiazoles, benzoxazoles, and quinazolinones. By modifying the reaction partners in the cyclization steps, a wide range of derivatives can be accessed, enabling the exploration of structure-activity relationships in drug discovery programs. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-4-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-chloro-4-nitrobenzoic acid and its methyl ester derivative with various arylboronic acids. As an electron-deficient and sterically hindered aryl chloride, this compound presents a challenging substrate. The presence of the electron-withdrawing nitro and carboxylic acid groups significantly influences the reactivity of the C-Cl bond. Consequently, successful coupling requires carefully optimized reaction conditions, including the use of highly active catalyst systems. The resulting 3-aryl-4-nitrobenzoic acid derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound derivative) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions for Suzuki Coupling of Electron-Deficient Aryl Chlorides

The successful Suzuki coupling of challenging substrates like this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For electron-deficient aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition step. The following table summarizes reaction conditions that have proven effective for the coupling of aryl chlorides with similar electronic and steric properties.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Class |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | 85-95 | Electron-deficient aryl chlorides |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 12 | 80-90 | Sterically hindered aryl chlorides |

| 3 | XPhos Pd G2 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 75-90 | Heteroaryl chlorides |

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 120 | 24 | 70-85 | Nitro-substituted aryl bromides |

| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 90 | 24 | 60-80 | Polychlorinated arenes |

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound and its methyl ester. Optimization of reaction parameters may be necessary to achieve the best results for specific arylboronic acids.

Protocol 1: Suzuki Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2 equivalents)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Suzuki Coupling of Methyl 3-chloro-4-nitrobenzoate

To potentially improve solubility and avoid side reactions involving the carboxylic acid, it is advisable to first convert this compound to its methyl ester.

Esterification Pre-step:

-

Dissolve this compound in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the methyl ester with ethyl acetate.

-

Dry the organic layer, concentrate, and purify to obtain methyl 3-chloro-4-nitrobenzoate.

Suzuki Coupling Procedure:

Follow the same procedure as in Protocol 1, substituting methyl 3-chloro-4-nitrobenzoate for this compound. The workup will not require the acidification step. After cooling the reaction, proceed directly to dilution with ethyl acetate and the subsequent extraction and purification steps.

Applications in Drug Discovery and Development